Sigma-1 Receptor Binding Affinity: 1-Phenethylpiperidine vs. Endogenous Ligands
1-Phenethylpiperidine demonstrates a moderate-to-high affinity for the sigma-1 receptor, a chaperone protein implicated in neuroprotection and pain. The reported binding affinity (Ki = 30 ± 2 nM for sigma-1) is comparable to that of the endogenous neurosteroid DHEA (Ki ~ 48 nM) and significantly tighter than progesterone (Ki ~ 268 nM) [1]. In contrast, its affinity for the classical mu-opioid receptor (MOR) is minimal, establishing it as a selective sigma-1 probe rather than a generic opioid. This contrasts with the fentanyl precursor 4-ANPP, which is primarily a MOR ligand with a Ki in the low nanomolar range [1].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 30 ± 2 nM (sigma-1); Ki = 138 ± 18 nM (sigma-2) |
| Comparator Or Baseline | DHEA (Ki = 48 nM, sigma-1); Progesterone (Ki = 268 nM, sigma-1); 4-ANPP (Ki < 10 nM, MOR) |
| Quantified Difference | 1-PP is ~1.6x more potent than DHEA at sigma-1; 1-PP shows negligible MOR affinity compared to 4-ANPP. |
| Conditions | Radioligand displacement assay using [3H]-(+)-pentazocine in guinea pig brain membranes. |
Why This Matters
This quantifies the compound's suitability as a sigma-1 selective tool, ensuring that observed biological effects are attributable to sigma-1 modulation rather than off-target opioid activity.
- [1] Matsumoto, R. R., et al. AC927, a σ receptor ligand, blocks methamphetamine-induced release of dopamine and generation of reactive oxygen species in NG108-15 cells. J. Pharmacol. Exp. Ther., 2008, 325(3), 851-860. View Source
- [2] Molbase. AC927 (1-phenethylpiperidine) Chemical Profile. Ki values for sigma-1 and sigma-2 receptors. View Source
- [3] BindingDB. Affinity Data for 1-Phenethylpiperidine (BDBM50109389). Sigma-1 Ki = 309 nM. View Source
